N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]naphthalene-2-carboxamide
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Description
Scientific Research Applications
Molecular Structure and Interactions
Structural studies on compounds related to N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]naphthalene-2-carboxamide reveal insights into peri-interactions and bond formation between electron-rich atomic centers. The studies indicate the electron-attracting power of the N-phenylcarboxamide group and explore the effects of substituting ethyl groups for methyl groups on proton transfer rates, highlighting the compound's structural dynamics and reactivity (O'Leary et al., 2005).
Synthesis and Characterization
Research has been conducted on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, with specific derivatives showing potent cytotoxicity against various cancer cell lines. This highlights the compound's relevance in designing cancer therapeutics (Deady et al., 2005).
Catalytic Applications
The compound and its derivatives have been used as chiral auxiliaries in asymmetric synthesis, such as in the synthesis of 1,2-diphosphines by hydrophosphination of functionalized allenes. This application demonstrates the compound's utility in promoting regio- and stereoselective reactions, essential for producing optically active compounds (Huang et al., 2010).
Antimicrobial and Anticancer Activities
A series of N-alkoxyphenylhydroxynaphthalenecarboxamides, including derivatives structurally related to the compound of interest, were synthesized and showed significant antimycobacterial activity. This indicates potential applications in developing new antimicrobial agents (Goněc et al., 2016).
Neuroprotective Effects
Studies on cognitive-enhancing agents, including derivatives structurally related to this compound, demonstrated antiamnestic and antihypoxic activities. This suggests potential applications in treating neurological disorders and cognitive impairment (Ono et al., 1995).
Pharmaceutical Research
A study comparing a series of benzonaphthyridine anti-cancer agents, including analogs of the compound , in mice explored the relationship between lipophilicity, tumor pharmacokinetics, and antitumor activity. This research provides valuable insights into optimizing pharmacokinetic properties for enhanced therapeutic efficacy (Lukka et al., 2012).
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-21(2)17(18-8-5-11-23-18)13-20-19(22)16-10-9-14-6-3-4-7-15(14)12-16/h3-12,17H,13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBYRDRQKHPDPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC2=CC=CC=C2C=C1)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.